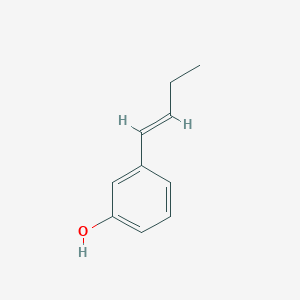

(E)-3-(But-1-enyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-but-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8,11H,2H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDIPEZLIPEBNC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600980 | |

| Record name | 3-[(1E)-But-1-en-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702660-55-7 | |

| Record name | 3-[(1E)-But-1-en-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for E 3 but 1 Enyl Phenol and Its Analogues

Retrosynthetic Analysis of the (E)-3-(But-1-enyl)phenol Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic plan. ias.ac.inub.edu For this compound, this process reveals several logical bond disconnections that form the basis of the most common synthetic strategies.

A primary disconnection can be made at the C=C double bond of the butenyl side chain. This suggests an olefination reaction as the forward synthetic step. This strategy would typically involve the reaction of a 3-hydroxybenzaldehyde (B18108) derivative with a suitable phosphorus-based reagent, such as a phosphonium (B103445) ylide (in a Wittig reaction) or a phosphonate (B1237965) carbanion (in a Horner-Wadsworth-Emmons reaction).

An alternative disconnection breaks the bond between the aromatic ring and the butenyl group. This points towards a cross-coupling reaction , a powerful method for forming carbon-carbon bonds. In the forward synthesis, this would involve coupling a substituted phenol (B47542) (e.g., a halophenol) with a butenyl-containing organometallic reagent.

A third, less direct, approach involves the disconnection of a C-H bond on the aromatic ring, suggesting an electrophilic aromatic substitution pathway. This would entail introducing a precursor functional group that can then be elaborated into the desired butenyl side chain. The regioselectivity of this approach can be a significant challenge.

Each of these retrosynthetic strategies presents its own set of advantages and challenges, particularly concerning the stereoselective formation of the desired (E)-isomer of the double bond.

Traditional Synthetic Approaches to this compound

Established synthetic methodologies have provided reliable, albeit sometimes challenging, routes to this compound. These traditional approaches are centered around palladium-catalyzed cross-coupling reactions and various olefination strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile means to construct the C(aryl)-C(alkenyl) bond in this compound. Several named reactions fall under this category, with the Heck, Suzuki, and Stille couplings being prominent examples.

The Heck coupling reaction , for instance, can be employed to couple phenol with 1-bromo-2-butene in the presence of a palladium catalyst and a base. These reactions are often carried out in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at elevated temperatures.

| Parameter | Value/Range |

| Catalyst | Pd(OAc)₂ (5–10 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF or DCM |

| Temperature | 40–80°C |

| Reaction Time | 12–24 hours |

| Yield | 65–85% (estimated) |

| Selectivity (E:Z) | >95:5 |

| Data extrapolated from analogous Heck coupling systems. |

The Suzuki coupling involves the reaction of an aryl halide or triflate with an organoboron compound, while the Stille coupling utilizes organotin reagents. A key consideration in these reactions is the potential for the phenolic hydroxyl group to interfere with the catalyst, often necessitating the use of protecting groups.

Olefination Reactions for Side Chain Construction

Olefination reactions provide a direct route to the butenyl side chain by forming the C=C double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most widely used methods in this context.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. masterorganicchemistry.commnstate.eduwikipedia.orglibretexts.org For the synthesis of this compound, 3-hydroxybenzaldehyde would be reacted with benzyltriphenylphosphonium (B107652) chloride. mnstate.edu While effective, the Wittig reaction can sometimes lead to mixtures of (E) and (Z) isomers, and the reaction conditions can be harsh. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of (E)-alkenes due to its generally higher stereoselectivity. organic-chemistry.orgtcichemicals.com This reaction utilizes a phosphonate carbanion, which reacts with an aldehyde or ketone to yield an alkene. organic-chemistry.orgtcichemicals.com The use of stabilized phosphonate reagents typically favors the formation of the (E)-isomer. organic-chemistry.org The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

| Reagent | Product Selectivity | Byproduct |

| Wittig Reagent | Often (Z) or mixture | Triphenylphosphine oxide |

| HWE Reagent | Typically (E) | Water-soluble phosphate |

Electrophilic Aromatic Substitution Precursor Routes

While direct electrophilic butenylation of phenol is not a common strategy due to difficulties in controlling regioselectivity, electrophilic aromatic substitution can be used to install a precursor functional group. For example, a Friedel-Crafts acylation of a protected phenol could be performed, followed by subsequent chemical modifications (e.g., reduction and elimination) to generate the butenyl side chain. However, this multi-step approach is generally less efficient than more direct methods like cross-coupling or olefination.

Advanced and Sustainable Synthetic Paradigms

In line with the principles of green chemistry, research efforts are increasingly directed towards the development of more sustainable and efficient synthetic methods. Biocatalysis, in particular, is emerging as a powerful tool in this endeavor.

Biocatalytic Transformations in this compound Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. mdpi.commdpi.com While the direct, single-step biocatalytic synthesis of this compound is not yet well-established, enzymatic methods can be applied to key steps within a synthetic route.

For example, enzymes could be employed for the stereoselective reduction of a precursor alkyne to the desired (E)-alkene. Furthermore, lipases are known to be effective for the regioselective protection and deprotection of phenolic hydroxyl groups, which can be a valuable tool in multi-step syntheses. mdpi.com The enzymatic glycosylation of phenolic compounds is another area of active research, which can enhance their solubility and stability. researchgate.netnih.gov

Looking to the future, the development of engineered metabolic pathways in microorganisms could enable the de novo synthesis of this compound and its analogues from simple feedstocks, representing a truly sustainable manufacturing platform. researchgate.netfrontiersin.orggoogle.com

Photochemical and Electrochemical Synthetic Pathways

The synthesis of stilbenoids like this compound can be approached through non-traditional energy inputs such as light and electricity. These methods offer alternative pathways that can provide improved selectivity and access to unique reactive intermediates.

Photochemical Synthesis: Photochemical reactions, initiated by the absorption of light, provide a powerful tool for the synthesis and isomerization of unsaturated systems like this compound. A primary photochemical process for stilbenes and their analogues is the trans-cis (or E/Z) isomerization. Upon absorption of UV light, the more stable (E)-isomer can be converted to the (Z)-isomer, leading to a photostationary state which is a mixture of both isomers. beilstein-journals.org

A significant photochemical reaction for stilbenoids is the Mallory reaction, an oxidative photocyclization. beilstein-journals.org This reaction proceeds through the following general steps:

Photoisomerization of the (E)-stilbene to the corresponding (Z)-isomer.

The (Z)-isomer, upon further irradiation, undergoes a 6π-electrocyclization to form an unstable dihydrophenanthrene intermediate.

This intermediate is then oxidized by an oxidizing agent, such as iodine or oxygen, to yield a stable phenanthrene (B1679779) derivative. beilstein-journals.org

While direct photochemical synthesis of this compound is not prominently documented, the principles governing stilbene (B7821643) photochemistry are directly applicable. For instance, irradiation of this compound would be expected to produce a mixture of its (E) and (Z) isomers. Furthermore, under oxidative conditions, it could undergo cyclization to form a substituted phenanthrene. The use of specific photocatalysts can influence the reaction pathways, potentially leading to dimerization or other transformations.

Electrochemical Synthesis: Electrosynthesis offers a green and versatile alternative to traditional chemical methods by using electrons as "traceless" reagents. For the synthesis of phenolic compounds, electrochemical methods can be employed to generate key intermediates or to drive the desired coupling reactions. One potential strategy involves the electrochemical reduction of oxygen in a highly acidic medium to produce hydrogen peroxide in situ. This reactive oxygen species can then oxidize an aromatic precursor like 1-allylbenzene to the corresponding phenol.

Another approach is the use of electrochemically generated catalysts. For example, palladium nanoparticles (Pd NPs) can be synthesized via the electroreduction of a palladium salt solution. These catalytically active nanoparticles can then be used in cross-coupling reactions, such as the Heck reaction between a halophenol and an alkene, to construct the stilbenoid backbone with high efficiency.

Flow Chemistry Applications in Reaction Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a static batch, has emerged as a powerful tool for optimizing chemical syntheses, particularly for photochemical and catalytically driven processes. beilstein-journals.orgworktribe.comnih.govresearchgate.net

The application of flow chemistry to the photochemical synthesis of stilbenoid derivatives offers several key advantages over traditional batch methods:

Enhanced Light Penetration: The small dimensions of flow reactors ensure uniform irradiation of the reaction mixture, overcoming the light-penetration issues that limit the scalability of batch photoreactions. beilstein-journals.orgnih.gov

Precise Control over Reaction Time: The residence time in the irradiated zone can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize the yield of the desired product and minimize the formation of byproducts. rsc.org

Improved Safety and Scalability: Flow reactors handle smaller volumes of reactants at any given time, enhancing safety, especially for highly exothermic or photochemical processes. Scaling up production is achieved by simply running the reactor for a longer duration. beilstein-journals.orgnih.gov

Increased Efficiency: The high surface-area-to-volume ratio in microreactors facilitates efficient mass and heat transfer, often leading to faster reaction times and cleaner reaction profiles compared to batch processing. beilstein-journals.orgnih.gov

A continuous-flow oxidative photocyclization of stilbene derivatives has been developed that enables the scalable synthesis of phenanthrenes. beilstein-journals.orgnih.gov This methodology could be adapted for analogues of this compound. Similarly, tandem flow processes using palladium catalysis have been designed for the efficient synthesis of functionalized styrenes and unsymmetrical stilbenes, demonstrating the power of flow chemistry to telescope multiple reaction steps into a single, continuous operation. worktribe.comresearchgate.net

| Parameter | Batch Reaction | Flow Reaction | Advantage in Flow Chemistry |

| Scalability | Limited by light penetration | Easily scalable by extending run time | Overcomes production bottlenecks beilstein-journals.orgnih.gov |

| Reaction Time | Often long (>20 h) | Reduced (e.g., 2 h retention time) | Increased productivity beilstein-journals.orgnih.gov |

| Productivity | Low space-time yield | High space-time yield | More efficient process |

| Selectivity | Can be poor, side reactions | Improved, precise residence time control | Higher purity of desired product rsc.org |

Stereoselective Synthesis of this compound Isomers

The biological activity and material properties of stilbenoids are often highly dependent on the stereochemistry of the carbon-carbon double bond. Therefore, developing synthetic methods that provide high stereoselectivity for the desired (E)- or (Z)-isomer is of paramount importance.

Several catalytic methods are renowned for their ability to produce (E)-stilbenes with high selectivity:

The Heck Reaction: This palladium-catalyzed cross-coupling of an aryl halide with an alkene is a cornerstone of stilbene synthesis. It typically shows a strong preference for the formation of the thermodynamically more stable (E)-isomer. The choice of catalyst, ligand, base, and solvent can be optimized to maximize the E/Z ratio. uliege.be

The Suzuki-Miyaura Coupling: The coupling of an arylboronic acid with a vinyl halide, also catalyzed by palladium, is another powerful method that generally yields (E)-stilbenes with high stereoselectivity. wiley-vch.de

Wittig-type Reactions: While the classical Wittig reaction can sometimes lead to mixtures of isomers, modern variations like the Horner-Wadsworth-Emmons reaction often provide excellent selectivity for the (E)-alkene. Aqueous Wittig reactions have also been developed as a greener alternative that can provide high (E)-selectivity. researchgate.net

Reductive Coupling: A protocol using copper and a polyamine ligand to promote the reductive coupling of benzylic gem-dibromides has been shown to produce symmetrical and asymmetrical (E)-stilbene derivatives with high yield and stereoselectivity. researchgate.net

The following table summarizes some stereoselective methods applicable to the synthesis of (E)-stilbenoids.

| Reaction Type | Catalyst/Reagents | Key Feature | Typical Selectivity |

| Heck Reaction | Palladium(0) complex, base | Coupling of aryl halide and alkene | High (E)-selectivity uliege.be |

| Suzuki-Miyaura Coupling | Palladium(0) complex, base | Coupling of arylboronic acid and vinyl halide | High (E)-selectivity wiley-vch.de |

| Aqueous Wittig | Trialkylphosphonium salts, NaOH | "Green" solvent, high yield | High (E)-selectivity researchgate.net |

| Homocoupling | 1,3-Dibenzylbenzotriazolium bromides, NaH | Mild conditions, simple operation | High (E)-selectivity thieme-connect.com |

Synthesis of Structurally Modified this compound Analogues

The synthesis of structural analogues of this compound, through either functionalization of the aromatic ring or modification of the side chain, is crucial for exploring structure-activity relationships and developing new materials.

Regioselective Functionalization of the Aromatic Ring

The phenolic hydroxyl group and the but-1-enyl substituent direct the regioselectivity of further reactions on the aromatic ring. The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution, while the alkenyl group is a weakly activating, ortho, para-director. uoanbar.edu.iqmsu.eduwikipedia.org

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine atoms, typically at the positions ortho and para to the hydroxyl group. uoanbar.edu.iq

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. The nitro group can subsequently be reduced to an amino group. utexas.edu

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. This reaction is reversible. uoanbar.edu.iq

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. The phenolic hydroxyl group often requires protection for these reactions to be successful. utexas.edu

Modern C-H functionalization techniques offer more direct and efficient routes. For example, rhenium-catalyzed ortho-alkenylation of unprotected phenols with alkynes provides a direct method for C-C bond formation at the position adjacent to the hydroxyl group. bohrium.com Similarly, rhodium-catalyzed reactions can achieve regioselective annulation of o-alkenyl phenols. researchgate.netnih.gov These advanced methods provide powerful tools for creating complex phenolic structures.

Modifications of the But-1-enyl Side Chain

The but-1-enyl side chain offers several reactive sites for structural modification, including the C=C double bond and the benzylic position.

Key reactions involving the side chain include:

Reduction: The double bond can be readily reduced to a saturated butyl group through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas. This converts this compound into 3-butylphenol.

Oxidation: The benzylic position (the carbon atom attached to the aromatic ring) is susceptible to oxidation. Under strong oxidizing conditions (e.g., with chromic acid), and provided a benzylic hydrogen is present, the entire side chain can be cleaved and oxidized to a carboxylic acid group. libretexts.org Milder oxidation can lead to the formation of epoxides or diols at the double bond.

Isomerization: Base-catalyzed isomerization can be used to move the position of the double bond within the side chain. For example, treatment of a related allyl phenol with a base like potassium tert-butoxide (t-BuOK) can promote the migration of the double bond into conjugation with the aromatic ring. acs.org

Cyclization: The alkenyl side chain can participate in cyclization reactions. For instance, o-alkenylphenols can undergo palladium-catalyzed intramolecular dehydrogenative coupling to form substituted benzofurans. researchgate.netnih.gov

| Reaction Type | Reagent(s) | Product Type |

| Hydrogenation | H₂, Pd/C | 3-Alkylphenol |

| Side-Chain Oxidation | H₂CrO₄ | 3-Hydroxybenzoic acid libretexts.org |

| Isomerization | t-BuOK | Isomeric alkenylphenol acs.org |

| Oxidative Cyclization | Pd/C, heat | Substituted benzofuran (B130515) researchgate.net |

Exploration of Reactivity and Mechanistic Pathways of E 3 but 1 Enyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the benzene (B151609) ring is weakly acidic and can act as a nucleophile, making it a key site for several important chemical transformations.

The nucleophilic character of the phenolic oxygen allows for the formation of ethers and esters.

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common transformation, typically achieved through reactions like the Williamson ether synthesis. In this process, the phenol (B47542) is first deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to yield the corresponding ether. thieme-connect.de The choice of solvent can be critical, with polar aprotic solvents like DMF or DMSO often favoring O-alkylation. thieme-connect.de For phenols, the reaction can be conducted in two-phase systems using a phase-transfer catalyst. thieme-connect.de An alternative includes using reagents like dimethyl sulfate (B86663) with a base like potassium hydroxide. thieme-connect.de

Esterification: Phenols can be converted to esters by reacting with carboxylic acids or, more commonly, with more reactive acid derivatives like acid chlorides or anhydrides. The direct reaction with a carboxylic acid (Fischer esterification) is generally slow for phenols and requires a strong acid catalyst. A more efficient method involves the Schotten-Baumann reaction, where the phenol reacts with an acid chloride in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to neutralize the HCl byproduct and catalyze the reaction.

Table 1: Representative Etherification and Esterification Reactions for Phenolic Hydroxyl Groups

| Transformation | Reagents | Conditions | Product Type |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., Acetone, DMF), Heat | Alkyl Aryl Ether |

| Dimethyl Sulfate, Base (e.g., NaOH) | Dioxane or aqueous medium, Heat | Methyl Aryl Ether | |

| Esterification | Acid Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Aprotic solvent, 0°C to room temperature | Phenyl Ester |

| Acid Anhydride (e.g., Acetic Anhydride), Catalyst (e.g., H₂SO₄ or Pyridine) | Neat or in a solvent, Heat | Phenyl Ester |

The oxidation of phenols, particularly those with alkyl substituents, can lead to the formation of highly reactive intermediates known as quinone methides. nih.gov For (E)-3-(but-1-enyl)phenol, which is a 3-alkyl-substituted phenol, oxidation would likely proceed to form an ortho-quinone methide.

The mechanism involves a two-electron oxidation of the phenol. nih.gov This can be achieved using various oxidizing agents, such as silver oxide or enzymatic systems like tyrosinase or peroxidases. nih.goviastate.edu The initial oxidation generates a phenoxy radical, which can undergo further oxidation to a phenoxonium ion. Subsequent deprotonation from the benzylic position of the alkyl group (the first carbon of the butenyl chain) results in the formation of the conjugated quinone methide. nih.govresearchgate.net

These intermediates are electrophilic and highly reactive. iastate.edu They are known to participate in Michael-type addition reactions with various nucleophiles and can undergo cycloaddition reactions. iastate.edumdpi.com For instance, in biological systems, they can be trapped by nucleophiles such as glutathione. nih.gov The extended conjugation provided by the butenyl group in this compound may influence the stability and subsequent reactivity of the formed quinone methide. nih.gov

Transformations Involving the Alkenyl Side Chain

The but-1-enyl side chain, with its carbon-carbon double bond, is a site of rich reactivity, allowing for a variety of transformations that leave the aromatic ring intact.

Hydrogenation: The double bond of the alkenyl side chain can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. youtube.com Under standard conditions (e.g., atmospheric pressure of H₂ at room temperature), these catalysts will reduce the alkene without affecting the aromatic benzene ring, yielding 3-(butyl)phenol. youtube.com

Halogenation: The double bond readily undergoes electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition, leading to a vicinal dihalide. Given the electron-rich nature of the phenol ring, care must be taken to avoid electrophilic aromatic substitution, which is a common side reaction. youtube.com Using non-polar solvents and low temperatures can favor addition to the double bond over ring substitution.

Table 2: Common Addition Reactions for the Alkenyl Side Chain

| Reaction | Reagents | Conditions | Product |

| Hydrogenation | H₂, Pd/C | Methanol or Ethanol, Room Temperature | 3-(Butyl)phenol |

| Bromination | Br₂ | CCl₄ or CH₂Cl₂, Low Temperature | 3-(1,2-Dibromobutyl)phenol |

| Hydrohalogenation | HBr or HCl | Aprotic solvent | 3-(2-Halobutyl)phenol (Markovnikov addition) |

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts), involves the redistribution of alkylidene fragments between two alkenes. researchgate.netru.nl For this compound, several metathesis transformations are possible.

Cross-Metathesis: Reacting this compound with another olefin can generate new, more complex structures. A particularly useful variant is ethenolysis, a cross-metathesis reaction with ethylene (B1197577) gas to shorten the side chain. rsc.org In the case of this compound, ethenolysis would yield 3-vinylphenol, a valuable chemical intermediate, and propene as a byproduct. rsc.org

Ring-Closing Metathesis (RCM): While not directly applicable to this compound itself, if the molecule were modified to contain a second tethered olefin, RCM could be used to form a cyclic structure.

The presence of the phenolic hydroxyl group can sometimes interfere with metathesis catalysts. However, studies on similar molecules like cardanol (B1251761) (a 3-alkenylphenol) have shown that metathesis reactions can be performed successfully. mdpi.comresearchgate.net The choice of catalyst, such as a Hoveyda-Grubbs' catalyst, can be crucial for achieving good yields. mdpi.com

Table 3: Potential Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner | Catalyst | Potential Product |

| Ethenolysis | Ethylene (H₂C=CH₂) | Grubbs' or Hoveyda-Grubbs' Catalyst | 3-Vinylphenol |

| Cross-Metathesis | Acrylate Ester | Grubbs' or Hoveyda-Grubbs' Catalyst | Substituted Cinnamate Derivative |

| Self-Metathesis | This compound | Grubbs' or Hoveyda-Grubbs' Catalyst | Dimerized product and 2-Butene |

The double bond of the alkenyl chain can be converted into an epoxide or a diol, introducing new oxygen functionalities.

Epoxidation: The formation of an epoxide (an oxacyclopropane ring) is commonly achieved by treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a syn-addition. libretexts.org Asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, could potentially be adapted to achieve enantioselective synthesis of the epoxide, although this would require modification of the substrate or use of specialized chiral catalysts. ethz.ch

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be accomplished with different stereochemical outcomes.

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). The mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org Asymmetric versions, such as the Sharpless asymmetric dihydroxylation, use chiral ligands to control the facial selectivity of the addition. researchgate.net

Anti-dihydroxylation: This is achieved in a two-step process. First, the alkene is epoxidized as described above. Then, the epoxide ring is opened via an acid-catalyzed hydrolysis. The mechanism involves backside attack by a water molecule on the protonated epoxide, resulting in the formation of the anti-diol. libretexts.orgkhanacademy.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is significantly influenced by the activating, ortho-, para-directing hydroxyl group and the deactivating, yet directing, but-1-enyl substituent. byjus.comquora.comchemistrysteps.com

Electrophilic Aromatic Substitution Reactions

Phenols are highly susceptible to electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.comquora.com This activation facilitates reactions with various electrophiles, often under milder conditions than those required for benzene. chemistrysteps.com

The (E)-but-1-enyl group, while generally considered a deactivating group due to its sp2 hybridized carbons, can also influence the regioselectivity of EAS reactions. The substitution pattern is a result of the combined directing effects of both the hydroxyl and the butenyl groups. Common electrophilic aromatic substitution reactions applicable to phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commnstate.edu

| EAS Reaction | Typical Reagents | Expected Products for Phenol |

| Nitration | Dilute HNO₃ | o-Nitrophenol and p-Nitrophenol |

| Halogenation | Br₂ in CS₂ or CCl₄ | o-Bromophenol and p-Bromophenol |

| Sulfonation | Concentrated H₂SO₄ | o-Hydroxybenzenesulfonic acid and p-Hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | o-Alkylphenol and p-Alkylphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | o-Hydroxyacetophenone and p-Hydroxyacetophenone |

Oxidation Reactions of the Aromatic Nucleus

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of various products, including quinones. libretexts.org The presence of the electron-donating hydroxyl group makes the ring more easily oxidized compared to unsubstituted benzene. The butenyl side chain can also be a site of oxidation.

Oxidative coupling reactions are a significant class of reactions for alkenylphenols. nih.govnih.gov These reactions can be promoted by various reagents, including transition metal salts (e.g., Ag(I), Fe(III)), hypervalent iodine reagents, and through electrochemical methods. nih.gov For instance, the oxidation of similar alkenylphenols can lead to dimerization, forming new carbon-carbon or carbon-oxygen bonds. nih.govnih.gov The specific products formed depend on the oxidant, reaction conditions, and the substrate's structure. For example, the oxidation of o-alkenylphenols with silver(I) oxide can yield dimeric products through a quinonemethide radical intermediate. oup.com Photocatalytic methods using titanium dioxide (TiO₂) under visible light have also been employed for the oxidative coupling of phenols and alkenylphenols. nih.govbohrium.com

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with its proximate phenolic hydroxyl group and butenyl side chain, is conducive to intramolecular reactions.

Intramolecular Cyclization:

Intramolecular cyclization can occur through various mechanisms. For instance, acid-catalyzed cyclization can lead to the formation of chromane (B1220400) derivatives. The reaction likely proceeds via protonation of the double bond to form a carbocation, which is then attacked by the nucleophilic hydroxyl group. The use of different catalysts, such as copper or silver salts, can also facilitate the cyclization of similar 2-alkenylphenols to form dihydrobenzofurans. researchgate.net Palladium-catalyzed intramolecular Wacker-type cyclization is another method used for the cyclization of o-alkenylphenols. researchgate.netdntb.gov.ua

Rearrangement Reactions:

Rearrangement reactions, such as the Claisen rearrangement, are characteristic of allyl phenyl ethers, which can be formed from phenols. libretexts.orgresearchgate.net While this compound itself is not an allyl phenyl ether, its derivatives could potentially undergo such rearrangements. The Dienone-phenol rearrangement is another relevant transformation where a cyclohexadienone rearranges to a phenol under acidic conditions. wikipedia.org This type of rearrangement is crucial in certain synthetic pathways.

The biosynthesis of complex natural products like pterocarpans can involve cyclization of isoflavonoid (B1168493) precursors, which share structural similarities with substituted phenols. frontiersin.orgresearchgate.netnih.govresearchgate.net These biosynthetic pathways often involve enzymatic cyclization and rearrangement steps.

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the readily available literature. However, general principles of phenol reactivity provide a framework for understanding these aspects.

Kinetics:

The rates of electrophilic aromatic substitution reactions of phenols are significantly faster than those of benzene due to the activating effect of the hydroxyl group. masterorganicchemistry.com The reaction rate is influenced by the nature of the electrophile, the solvent, and the temperature. For instance, the nitration of phenol with dilute nitric acid proceeds readily at room temperature. byjus.com

In oxidative coupling reactions, the kinetics can be complex and depend on the specific oxidant and reaction conditions. The study of reaction rates can help elucidate the mechanism, for example, by determining whether the reaction proceeds through a radical or a cationic intermediate. nih.gov

Thermodynamics:

The thermodynamics of reactions involving phenols are governed by the relative stabilities of reactants, intermediates, and products. The formation of the aromatic ring provides a significant driving force in many reactions. In electrophilic aromatic substitution, the stability of the arenium ion intermediate plays a crucial role. byjus.com

In rearrangement reactions like the Claisen rearrangement, the thermodynamic stability of the final phenolic product, with its restored aromaticity, drives the reaction forward. libretexts.org The concepts of kinetic versus thermodynamic control are also relevant, where different reaction conditions (e.g., temperature) can favor the formation of different products. libretexts.org For example, in the addition of HBr to a conjugated diene, the 1,2-adduct is the kinetic product, while the 1,4-adduct is the thermodynamic product. libretexts.org Similar principles can apply to reactions of this compound where multiple products are possible.

Design and Research of Derivatives and Structural Analogues of E 3 but 1 Enyl Phenol

Structural Variations of the Alkenyl Moiety

Modifications to the but-1-enyl side chain, a key structural feature, have been a primary focus of derivative design. These changes involve altering its size and complexity, as well as incorporating different atoms to change its physicochemical properties.

Alterations in Chain Length and Branching

The length and branching of the alkenyl side chain can significantly influence the molecule's interaction with biological targets. Research into related phenolic compounds has demonstrated the importance of this moiety. For instance, in the development of analogues of other complex phenols, variations from a butenyl group to a propenyl group have been synthesized. An example can be seen in the synthesis of (E)-4-[1,2-Bis-(4-chloro-phenyl)-propenyl]-phenol, a derivative of a triphenylethylene (B188826) scaffold. acs.org

Similarly, the exploration of lignin-derived phenolic compounds, which are structurally related to (E)-3-(but-1-enyl)phenol, highlights the natural diversity in alkenyl chain length. Precursors to lignin (B12514952) include molecules with a propenyl side chain, such as p-coumaryl alcohol (4-[(E)-3-hydroxyprop-1-enyl]phenol), coniferyl alcohol, and sinapyl alcohol. mdpi.com The synthesis of analogues often involves established chemical reactions like the Wittig or Horner-Wadsworth-Emmons reactions to introduce variations in the alkenyl chain. For example, the synthesis of (E)-4-(3-Fluorostyryl)phenol was achieved using a Horner-Wadsworth-Emmons type reaction between a phosphonate (B1237965) and 3-fluorobenzaldehyde. tandfonline.com

Introduction of Heteroatoms into the Side Chain

Incorporating heteroatoms such as nitrogen and oxygen into the side chain is a common strategy to alter properties like polarity, hydrogen bonding capacity, and metabolic stability. This approach has been extensively used in the design of analogues of biologically active triphenylethylenes, which share a similar structural motif.

For example, research on tamoxifen (B1202) analogues has led to the synthesis of derivatives where an aminoethoxy side chain is attached to the phenolic ring. nih.gov This modification is crucial for the biological activity of these compounds. The synthesis of these analogues involves alkylating the phenol (B47542) with a side chain containing a protected amine, followed by deprotection. nih.gov In other cases, amide functionalities have been incorporated, such as in the synthesis of (E)-4-[1,2-Bis-(4-hydroxy-phenyl)-but-1-enyl]-N-(3-bromo-propyl)-benzamide. frontiersin.orgcore.ac.uk The introduction of nitrogen-containing heterocycles like piperazine (B1678402) is another explored avenue, leading to compounds with diverse biological profiles. researchgate.net

Diversification of Substituents on the Aromatic Ring

Altering the substituents on the phenol ring provides a powerful tool to fine-tune the electronic and steric properties of the parent molecule, thereby influencing its reactivity and biological interactions.

Electronic and Steric Effects of Substituents

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is central to modifying the aromatic ring. benthamscience.comufrj.br The phenolic hydroxyl group itself can be replaced by other moieties, such as benzimidazolones, pyridones, or indoles, to enhance metabolic stability and bioavailability while attempting to maintain the original biological activity. nih.gov

The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy (B1213986) groups) to the aromatic ring can significantly alter the acidity of the phenolic proton and the electron density of the ring. These changes affect how the molecule binds to target proteins and its susceptibility to metabolic enzymes. For instance, the introduction of a methoxy group, as seen in lignin precursors like coniferyl and sinapyl alcohol, modulates the properties of the phenol. mdpi.com

Synthesis of Halogenated and Alkylated Analogues

The synthesis of halogenated and alkylated derivatives of phenolic compounds is a well-established strategy in medicinal chemistry. Halogens can alter lipophilicity and block sites of metabolism.

Several studies describe the synthesis of chloro- and bromo-substituted analogues of related triphenylethylene structures. For instance, Z-Chloro-acetic acid 4-[1,2 bis-(4-hydroxy-phenyl)-but-1-enyl]-phenyl ester and its bromo-analogue have been synthesized by reacting the parent phenol with the corresponding haloacetyl chloride. frontiersin.orgcore.ac.uk The synthesis of fluorinated analogues has also been reported, such as in the creation of (E)-2-((4–(3-(3-Fluorophenyl)-3-oxoprop-1-enyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one, which involves an aldol (B89426) condensation reaction with a fluorinated benzaldehyde (B42025) derivative. tandfonline.com Alkylated analogues, such as those bearing methyl groups on the aromatic ring, have also been explored. ufrj.br

Table 1: Examples of Synthesized Halogenated Analogues of Related Phenolic Scaffolds

| Compound Name | Halogen | Synthetic Note | Reference |

|---|---|---|---|

| Z-Chloro-acetic acid 4-[1,2 bis-(4-hydroxy-phenyl)-but-1-enyl]-phenyl ester (6a) | Chlorine | Synthesized from the corresponding diphenol; obtained as a white solid with a 75% yield. | frontiersin.orgcore.ac.uk |

| Z-Bromo-acetic acid 4-[1,2 bis-(4-hydroxy-phenyl)-but-1-enyl]-phenyl ester (6b) | Bromine | Synthesized from the corresponding diphenol; obtained as a white solid with an 80% yield. | frontiersin.org |

| (E)-4-[1,2-Bis-(4-hydroxy-phenyl)-but-1-enyl]-N-(3-bromo-propyl)-benzamide (14) | Bromine | Synthesized via hydrogenation of the benzylated precursor; obtained as a pale yellow solid with an 80% yield. | frontiersin.orgcore.ac.uk |

| (E)-4-(3-Fluorostyryl)phenol (9) | Fluorine | Synthesized via demethylation of the methoxy precursor using BBr3; obtained as a white solid with a 72% yield. | tandfonline.com |

Hybrid Structures and Conjugates Incorporating the this compound Core

A more advanced design strategy involves creating hybrid molecules where the this compound scaffold is conjugated with other pharmacologically active molecules. This approach aims to produce multifunctional agents with either a combination of activities or an enhanced primary activity.

Research in related fields has produced sophisticated hybrid structures. For example, conjugates of endoxifen (B1662132), a metabolite of tamoxifen, have been created by linking it to a combretastatin (B1194345) scaffold. nih.gov These hybrids, such as (E)-N-(2-{4-[(E/Z)-1,2-Bis-(4-hydroxyphenyl)but-1-enyl]-phenoxy}ethyl)-3-(3-hydroxy-4-methoxyphenyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acrylamide, are designed to possess dual activity by combining the properties of both parent molecules. nih.gov

Another approach involves designing analogues with dual biological functions. Norendoxifen (B10796928), which is structurally similar to the butenyl-phenol scaffold, was developed as the first compound with both aromatase inhibitory and estrogen receptor binding activities. nih.gov The design of its analogues involves strategic modifications, such as replacing the phenolic 'A' ring with other groups or introducing substituents like fluorine to optimize its dual efficacy and selectivity. nih.gov

Table 2: Examples of Hybrid and Dual-Activity Analogues

| Compound Name/Type | Design Strategy | Intended Purpose | Reference |

|---|---|---|---|

| Endoxifen-Combretastatin Hybrids | Conjugation of an endoxifen derivative with an acrylic acid analogue of combretastatin. | To create a hybrid molecule with combined characteristics of both parent scaffolds. | nih.gov |

| Norendoxifen Analogues | Modification of the norendoxifen scaffold (e.g., ring substitution, fluorination). | To optimize dual aromatase inhibitory and estrogen receptor modulatory activities. | nih.gov |

| Indazole-for-Catechol Bioisosteres | Bioisosteric replacement of a catechol moiety with an indazole ring in therapeutically active compounds. | To create novel compounds with retained or improved therapeutic activity. | google.com |

Synthesis and Characterization of Chiral Analogues

The introduction of chirality into the structure of this compound can lead to analogues with unique stereochemistry, which may exhibit interesting biological activities or serve as valuable building blocks in organic synthesis. The synthesis of such chiral analogues can be approached through several strategic methodologies, primarily focusing on asymmetric catalysis to control the formation of stereocenters. Key approaches include the asymmetric functionalization of the butenyl side chain or the intramolecular cyclization to form chiral heterocyclic structures like chromanes.

One of the most effective methods for generating chiral ethers from phenolic compounds is through transition-metal-catalyzed asymmetric allylic substitution. nih.gov This method involves the reaction of a phenol with an allylic substrate in the presence of a chiral catalyst, typically based on palladium or ruthenium. nih.govrsc.org For a molecule like this compound, the double bond in the butenyl group can be manipulated to introduce a chiral center. For instance, an allylic oxidation followed by a stereoselective substitution reaction can yield chiral products.

Another significant strategy is the asymmetric intramolecular cyclization of alkenylphenols. researchgate.netresearchgate.net This approach can lead to the formation of chiral chromane (B1220400) derivatives, which are prevalent scaffolds in many biologically active natural products. nih.gov Catalytic systems, often involving palladium or copper complexes with chiral ligands, can facilitate the enantioselective cyclization of the butenyl side chain onto the phenolic oxygen, thereby creating a chiral center at the newly formed stereogenic carbon of the chromane ring. researchgate.netnih.gov

The characterization of these newly synthesized chiral analogues is crucial to confirm their structure and stereochemical purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard technique to separate enantiomers and determine the enantiomeric excess (ee) of the reaction products. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is essential for elucidating the chemical structure of the synthesized compounds. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry in diastereomeric products. Mass spectrometry is used to confirm the molecular weight of the synthesized analogues.

Detailed Research Findings

While direct research on the asymmetric synthesis of chiral analogues specifically from this compound is limited in publicly available literature, extensive studies on analogous 2-alkenylphenols provide a strong basis for predicting successful synthetic routes and expected outcomes. For example, the palladium-catalyzed asymmetric allylic C-H oxidation has been successfully applied to synthesize optically active chromans from various alkenylphenols. researchgate.net

In a hypothetical application of such a method to a derivative of this compound, one could envision a two-step process. First, the introduction of a suitable directing group, followed by an intramolecular asymmetric allylic C-H oxidation catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand. This reaction would be expected to produce a chiral chromane derivative.

The table below illustrates the potential outcomes of such a synthetic approach, based on reported yields and enantioselectivities for similar substrates.

Table 1: Hypothetical Asymmetric Synthesis of Chiral Chromane Analogue from a this compound Derivative

| Entry | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (S)-Ph-BPE | CuCl | Toluene | 25 | 85 | 95 |

| 2 | (R,R)-Ph-BPE | CuCl | THF | 0 | 91 | 99 |

| 3 | (S)-COP-OAc | Pd(OAc)2 | CH2Cl2 | 25 | 82 | 92 |

| 4 | Chiral Phosphoric Acid | - | Dioxane | RT | 75 | 88 |

Data in this table is representative and based on findings from analogous systems. nih.gov

The characterization of these hypothetical chiral chromane analogues would involve a suite of analytical techniques. For instance, the 1H NMR spectrum would be expected to show characteristic signals for the protons on the newly formed heterocyclic ring. The enantiomeric excess would be determined by chiral HPLC analysis, which would show two distinct peaks for the two enantiomers if the separation is successful.

Mechanistic Investigations of Biological Activities Attributed to E 3 but 1 Enyl Phenol and Its Analogues

Elucidation of Enzyme Inhibition and Activation Mechanisms

The biological effects of phenolic compounds are often attributed to their ability to interact with and modulate the activity of enzymes. This can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, where the compound either competes with the substrate for the active site, binds to an allosteric site, or binds only to the enzyme-substrate complex, respectively. libretexts.orgsci-hub.se

Binding Site Analysis and Interaction Dynamics

A crucial step in understanding enzyme inhibition is the analysis of how a compound binds to the enzyme. This involves identifying the specific binding site—either the active site where the substrate normally binds or an allosteric site elsewhere on the enzyme. sci-hub.sescbt.com Computational docking studies are frequently employed to predict the binding pose and affinity of a ligand within an enzyme's pocket. nih.gov For a phenolic compound like (E)-3-(but-1-enyl)phenol, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions with amino acid residues at the binding site. nih.gov However, without experimental data from techniques like X-ray crystallography or NMR spectroscopy for a specific enzyme-inhibitor complex, any discussion of binding site interactions for this compound remains hypothetical.

Kinetic Characterization of Enzyme Modulation

Enzyme kinetics studies are essential to quantify the potency and mechanism of an inhibitor. mdpi.com Key parameters determined include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), which describes the binding affinity of the inhibitor to the enzyme. sci-hub.senih.gov The effect of the inhibitor on the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) helps to elucidate the mode of inhibition (competitive, non-competitive, etc.). libretexts.org For instance, competitive inhibitors increase the apparent Kₘ without changing Vₘₐₓ, whereas non-competitive inhibitors decrease Vₘₐₓ without affecting Kₘ. sci-hub.se While methods for the kinetic characterization of phenolic compounds as enzyme substrates or inhibitors are well-established, specific kinetic data for this compound are not available in the literature. doi.org

Table 1: Theoretical Kinetic Parameters for Enzyme Inhibition This interactive table illustrates the kind of data that would be generated from kinetic studies of an enzyme inhibitor. No experimental data is available for this compound.

| Enzyme Target | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|---|---|

| Hypothetical Enzyme A | Competitive | Data N/A | Data N/A | Increase | No Change |

| Hypothetical Enzyme B | Non-competitive | Data N/A | Data N/A | No Change | Decrease |

Molecular Mechanisms of Receptor Binding and Signaling Pathway Modulation

Phenolic compounds can exert biological effects by binding to specific cellular receptors, thereby activating or blocking downstream signaling pathways. This is a common mechanism for hormones and drugs, including selective estrogen receptor modulators (SERMs), which can have tissue-specific agonist or antagonist effects. nih.gov

Ligand-Receptor Affinity and Specificity Studies

The interaction between a ligand and a receptor is defined by its binding affinity (often expressed as the dissociation constant, Kₑ) and specificity. High-affinity binding indicates that a low concentration of the ligand is sufficient to occupy a significant proportion of receptor sites. Specificity refers to the ligand's ability to bind to a particular type of receptor over others. Radioligand binding assays are a common experimental method to determine these parameters. For a compound like this compound, its structural features would determine its potential to fit into the ligand-binding pocket of a receptor. For example, studies on analogues like Droloxifene show high affinity for the estrogen receptor (ER), but this is a much larger and structurally more complex molecule. No receptor affinity or specificity data has been published for this compound.

Intracellular Signaling Cascade Analysis

Upon ligand binding, a receptor typically undergoes a conformational change that initiates a cascade of intracellular signaling events. nih.govfrontiersin.org These pathways, such as the MAP kinase or PI3K/Akt pathways, involve a series of protein phosphorylations and other modifications that ultimately lead to a cellular response, such as changes in gene expression or cell proliferation. epfl.chfrontiersin.org Investigating which pathways are affected by a compound involves techniques like Western blotting to measure the phosphorylation status of key signaling proteins. For example, some polyphenols have been shown to inhibit the STAT3 signaling pathway. nih.gov However, there is no available research documenting which, if any, signaling cascades are modulated by this compound.

Investigation of Antioxidant and Free Radical Scavenging Mechanisms at a Molecular Level

The antioxidant activity of phenolic compounds is a well-documented phenomenon, stemming from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). mdpi.comfrontiersin.org Research has indicated that this compound is capable of scavenging free radicals, but the precise molecular mechanism has not been elucidated.

The primary mechanisms of free radical scavenging by phenols are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical. The resulting antioxidant radical (ArO•) is generally more stable and less reactive. mdpi.commdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then releases a proton to fully neutralize the species. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents, where the phenol (B47542) first loses a proton to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical. mdpi.com

The preferred mechanism depends on the structure of the phenol and the solvent environment. Computational studies using Density Functional Theory (DFT) can predict the operative mechanism by calculating parameters like Bond Dissociation Enthalpy (BDE) for the HAT pathway and Ionization Potential (IP) for the SET pathway. rsc.org A lower BDE value generally indicates a higher antioxidant capacity via the HAT mechanism. wikipedia.org No such specific computational or experimental studies have been published for this compound.

Mechanistic Studies of Antimicrobial Action in Cellular Models

The antimicrobial properties of phenolic compounds, including this compound, are a significant area of research. nih.gov The proposed mechanisms of action are often multifaceted, targeting various essential cellular processes in microorganisms. nih.govd-nb.info

One of the primary mechanisms by which phenolic compounds are thought to exert their antimicrobial effects is through the disruption of the microbial cell membrane. nih.gov This interaction can lead to increased membrane permeability, causing the leakage of vital intracellular components and ultimately resulting in cell death. The lipophilicity of these compounds, influenced by their specific chemical structures, plays a crucial role in their ability to interact with and disrupt the bacterial cell membrane. nih.gov

Furthermore, studies on analogues and other phenolic compounds suggest that the inhibition of bacterial enzymes is another key mechanism. nih.gov For instance, some flavonoids, a class of phenolic compounds, have been shown to suppress nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism. mdpi.com The inhibition of enzymes crucial for these processes, such as those involved in protein biosynthesis or metabolic pathways, can lead to the cessation of bacterial growth and proliferation. nih.govd-nb.info

Research into specific analogues has provided more targeted insights. For example, some thiodiketopiperazine derivatives have been found to inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus and Streptococcus pyogenes. mdpi.com Biofilms represent a significant challenge in antimicrobial therapy, and compounds that can disrupt their formation are of great interest. frontiersin.org Molecular docking studies have suggested that certain compounds may interact with essential bacterial proteins, such as the filamentous temperature-sensitive protein Z (FtsZ), which is critical for cell division. mdpi.com The inhibition of such proteins presents a specific and potent mechanism of antibacterial action. mdpi.com

Additionally, some antimicrobial agents derived from endophytic fungi have been shown to inhibit penicillin-binding protein 2a, a key factor in the resistance of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. mdpi.com This highlights the potential for these compounds to act synergistically with existing antibiotics to overcome resistance mechanisms. nih.gov The ability of certain phytochemicals to circumvent conventional resistance mechanisms, such as efflux pumps which actively transport antibiotics out of the bacterial cell, is another area of active investigation. nih.govd-nb.info

Table 1: Investigated Antimicrobial Mechanisms of Phenolic Compounds and Analogues

| Mechanism of Action | Description | Target Organisms/Systems |

|---|---|---|

| Cell Membrane Disruption | Interaction with the microbial cell membrane leading to increased permeability and leakage of intracellular contents. | Bacteria and Fungi |

| Enzyme Inhibition | Inhibition of essential bacterial enzymes involved in processes like nucleic acid synthesis, energy metabolism, and cell wall biosynthesis. | Various bacteria |

| Inhibition of Biofilm Formation | Disruption of the formation of protective biofilm matrices by pathogenic bacteria. | Staphylococcus aureus, Streptococcus pyogenes |

| Targeting Specific Proteins | Interaction with and inhibition of specific bacterial proteins crucial for survival and replication, such as FtsZ and penicillin-binding proteins. | Bacillus subtilis, MRSA |

| Overcoming Antibiotic Resistance | Circumventing or inhibiting bacterial resistance mechanisms like efflux pumps. | Drug-resistant bacteria |

Anti-inflammatory Mechanisms and Molecular Targets in In Vitro Systems

Chronic inflammation is implicated in a wide range of diseases, making the anti-inflammatory potential of natural compounds a significant focus of research. mdpi.com this compound and its analogues, as part of the broader class of phenolic compounds, have been investigated for their ability to modulate inflammatory pathways in vitro. researchgate.net

A key mechanism underlying the anti-inflammatory effects of many phenolic compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. mdpi.com For instance, certain di-tert-butylphenol analogues have demonstrated selective inhibition of COX-2 and 5-lipoxygenase. mdpi.com Selective COX-2 inhibition is a particularly desirable trait as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. researchgate.net

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory agents. mdpi.com Research on compounds like 2'-hydroxycinnamaldehyde has shown significant inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in macrophage cell lines. mdpi.com This inhibition can occur through various means, including preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.gov By suppressing NF-κB activation, these compounds can downregulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins (e.g., IL-6, IL-8), as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2. mdpi.comnih.gov

Furthermore, some phenolic compounds have been shown to modulate the production of various inflammatory mediators. For example, myristicin (B1677595) has been observed to suppress the production of nitric oxide (NO), IL-6, IL-10, and various chemokines in stimulated macrophages. mdpi.com Genistein and (-)-epigallocatechin-3-gallate (EGCG) have been found to reduce the overproduction of IL-6, MCP-1, and IL-8 in an in vitro model of inflamed human intestinal epithelium, often through post-transcriptional regulatory mechanisms. nih.gov

Table 2: In Vitro Anti-inflammatory Mechanisms and Molecular Targets

| Mechanism/Target | Effect | Model System |

|---|---|---|

| Cyclooxygenase (COX) Inhibition | Reduction of prostaglandin (B15479496) synthesis. | In vitro enzyme assays |

| Lipoxygenase (LOX) Inhibition | Reduction of leukotriene synthesis. | In vitro enzyme assays |

| NF-κB Pathway Inhibition | Suppression of the transcription of pro-inflammatory genes. | Macrophage cell lines (e.g., RAW 264.7) |

| Cytokine Production Modulation | Decreased production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α). | Macrophages, intestinal epithelial cells |

| Chemokine Production Modulation | Decreased production of chemokines (e.g., MCP-1). | Intestinal epithelial cells |

| Nitric Oxide (NO) Production Inhibition | Reduction of NO, a key inflammatory mediator. | Macrophage cell lines |

Cellular Uptake and Subcellular Localization Research for Mechanistic Insight

Understanding how this compound and its analogues enter cells and where they accumulate is crucial for elucidating their mechanisms of action. The cellular uptake and subcellular distribution of a compound determine its accessibility to intracellular targets.

The lipophilicity of phenolic compounds is a key determinant of their ability to cross cellular membranes. The butenyl side chain in this compound likely influences its partitioning into the lipid bilayer of the cell membrane. The process of uptake can occur through passive diffusion or may involve membrane transporters.

Once inside the cell, the subcellular localization of these compounds can provide clues about their molecular targets. For instance, compounds that accumulate in the mitochondria may interfere with cellular respiration and energy production. The use of fluorescent probes and microscopy techniques can help visualize the intracellular distribution of these molecules. For example, the non-fluorescent compound 5-(and 6-)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) can be used to detect intracellular reactive oxygen species (ROS) production, which can be an indicator of cellular stress or signaling events initiated by the compound. researchgate.net

Molecular docking studies can also provide theoretical insights into the binding of these compounds to specific intracellular proteins. mdpi.comresearchgate.net By modeling the interaction between the compound and potential protein targets, researchers can predict which cellular pathways are most likely to be affected. For example, docking studies have suggested that certain antimicrobial compounds may interact with peptide deformylase, an essential bacterial enzyme. mdpi.com

While specific studies on the cellular uptake and subcellular localization of this compound are not extensively detailed in the provided search results, the general principles governing the behavior of phenolic compounds provide a framework for understanding its likely intracellular fate. Future research employing advanced imaging and analytical techniques will be instrumental in mapping the precise intracellular journey of this compound and its analogues, thereby providing a more complete picture of their biological activities.

Computational Chemistry and Theoretical Modeling of E 3 but 1 Enyl Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture and energetic profile of (E)-3-(but-1-enyl)phenol. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties. A common approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a suitable basis set like 6-31G(d,p), which offers a good balance between accuracy and computational cost for organic molecules. longdom.orgnih.gov

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. numberanalytics.comethz.ch The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is typically localized over the phenol (B47542) ring and the but-1-enyl side chain, indicating that these are the regions most susceptible to electrophilic attack. The LUMO, conversely, is distributed over the aromatic system, suggesting it as the site for nucleophilic attack. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 5.14 |

Aromaticity Indices and Resonance Stabilization Studies

The aromaticity of the phenol ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). d-nb.infonih.gov

The HOMA index evaluates aromaticity based on the geometric parameter of bond length alternation; a value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character. nih.gov NICS values, calculated at the center of the ring, provide a magnetic criterion for aromaticity, with negative values indicating aromatic character.

The resonance stabilization afforded by the phenol ring and the conjugated but-1-enyl side chain can be further explored by analyzing the electron density distribution and natural bond orbital (NBO) analysis, which can reveal delocalization of π-electrons across the molecular framework.

| Index | Calculated Value | Interpretation |

|---|---|---|

| HOMA | 0.985 | High Aromaticity |

| NICS(0) | -9.75 ppm | Aromatic |

| NICS(1) | -11.20 ppm | Aromatic |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the but-1-enyl side chain in this compound gives rise to different conformers. Conformational analysis is crucial for understanding the molecule's preferred three-dimensional structure and how this influences its properties and interactions. By systematically rotating the dihedral angles associated with the side chain and calculating the corresponding energy, a potential energy surface (PES) can be generated.

The PES reveals the low-energy conformers and the energy barriers between them. For this compound, the key dihedral angle is that between the phenyl ring and the vinyl group of the but-1-enyl chain. Calculations often show that a planar or near-planar conformation, which maximizes π-conjugation between the ring and the side chain, is energetically favored.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum (Planar) | 180° | 0.00 | 95.2 |

| Local Minimum (Gauche) | ~60° | 2.5 | 4.8 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.gov This method is invaluable in drug discovery for identifying potential drug candidates. While specific targets for this compound are not extensively documented, its phenolic structure suggests potential interactions with enzymes that have phenolic substrates, such as tyrosinase or peroxidases. nih.govrsc.org

A hypothetical docking study of this compound into the active site of mushroom tyrosinase (PDB: 2Y9X) could reveal key interactions. The phenolic hydroxyl group would likely form hydrogen bonds with active site residues, while the aromatic ring could engage in π-π stacking interactions. The but-1-enyl chain would occupy a hydrophobic pocket.

Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. MD simulations track the movements of atoms and molecules, offering a dynamic view of the binding event and the conformational changes that may occur.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Mushroom Tyrosinase | 2Y9X | -6.8 | HIS263, ASN260, PHE264 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. um.simdpi.com These models are built using a set of known compounds and their measured activities/properties and can then be used to predict these values for new, untested compounds.

For this compound, a QSAR model could be developed to predict its antioxidant or antimicrobial activity based on a series of related phenolic compounds. researchgate.net Relevant molecular descriptors for such a model would include electronic parameters (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and lipophilicity (logP). These descriptors can be calculated using computational chemistry methods. A well-validated QSAR model can provide mechanistic hypotheses about which molecular features are most important for a given activity.

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, Polar Interactions |

| Steric | Molecular Weight, Molar Volume, Surface Area | Size and Shape Complementarity |

| Topological | Wiener Index, Kier & Hall Indices | Molecular Branching and Connectivity |

| Hydrophobicity | logP | Membrane Permeation |

Prediction of Spectroscopic Signatures and Their Interpretation

Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for structure elucidation and interpretation of experimental data. longdom.orgnih.govcheminfo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. longdom.org For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons of the butenyl chain, the methylene (B1212753) and methyl groups, and the phenolic hydroxyl proton. rsc.org The predicted ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. rsc.org The predicted IR spectrum of this compound would exhibit a characteristic broad O-H stretching band around 3300-3600 cm⁻¹, C-H stretching bands for the aromatic and aliphatic parts, a C=C stretching band for the alkenyl group and the aromatic ring, and a C-O stretching band. libretexts.orglibretexts.org

UV-Vis Spectroscopy: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). For this compound, the predicted UV-Vis spectrum would likely show a primary absorption band in the ultraviolet region, corresponding to π-π* transitions within the conjugated system of the phenol ring and the but-1-enyl side chain. docbrown.inforesearchgate.net

| Spectroscopy | Predicted Key Signals |

|---|---|

| ¹H NMR (ppm) | ~9.5 (OH), 6.5-7.2 (Ar-H), 6.0-6.4 (vinyl-H), 2.1 (CH₂), 1.0 (CH₃) |

| ¹³C NMR (ppm) | ~155 (C-OH), 115-140 (Ar-C and vinyl-C), 25 (CH₂), 14 (CH₃) |

| IR (cm⁻¹) | ~3400 (O-H stretch), 3100-2800 (C-H stretch), 1600 (C=C stretch), 1250 (C-O stretch) |

| UV-Vis (nm) | λmax ~275 nm (π-π* transition) |

Reaction Mechanism Elucidation through Computational Transition State Analysis

The synthesis of this compound can be envisioned through several synthetic routes, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling being a prominent method for forming the crucial carbon-carbon bond between the phenyl ring and the butenyl group. Computational chemistry, particularly the use of Density Functional Theory (DDFT), provides a powerful lens through which to examine the intricate details of the reaction mechanism, offering insights into the transition states that govern the reaction's feasibility, rate, and stereoselectivity. While specific computational studies on the synthesis of this compound are not extensively documented, a robust understanding can be constructed by analyzing theoretical investigations of analogous Suzuki-Miyaura cross-coupling reactions.

A plausible Suzuki-Miyaura route to this compound would involve the coupling of a protected 3-halophenol (e.g., 1-bromo-3-(tert-butyldimethylsilyloxy)benzene) with (E)-but-1-en-1-ylboronic acid in the presence of a palladium catalyst and a base.

Oxidative Addition:

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. Computational studies on similar aryl halides indicate that this step proceeds through a three-centered transition state.

Transmetalation:

The transmetalation step is often the most complex and rate-determining step in the Suzuki-Miyaura coupling. It involves the transfer of the butenyl group from the boronic acid to the palladium(II) center, displacing the halide. The role of the base is crucial here, as it activates the organoboron reagent to form a more nucleophilic boronate species. nih.gov DFT calculations on model systems have elucidated the energetics of this process. nih.govnih.gov The activation energy for this step is sensitive to the nature of the base and the solvent.

For a hypothetical reaction forming an analogue of this compound, the calculated activation barriers for the transmetalation step, which is often rate-determining, would be a key focus. The table below presents hypothetical, yet representative, data for the key transition state in the transmetalation step, based on computational studies of similar cross-coupling reactions. nih.gov

| Parameter | Value |

| Transition State | TS_transmetalation |

| Imaginary Frequency | -250 to -400 cm⁻¹ |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol |

| Key Bond Distances (Å) | |

| Pd-C(aryl) | ~2.1 Å |

| Pd-C(butenyl) | ~2.5 - 2.8 Å |

| B-C(butenyl) | ~1.8 - 2.0 Å |

| Pd-O(base) | ~2.2 Å |

| This interactive table contains hypothetical data based on analogous systems. |

Reductive Elimination:

The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which forms the C-C bond of the final product, this compound, and regenerates the palladium(0) catalyst. This step is typically facile and highly exothermic. The transition state for reductive elimination involves the two organic fragments approaching each other on the palladium center before the final bond is formed.